BenchChemオンラインストアへようこそ!

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate

CCR5 antagonist HIV entry inhibitor chemokine receptor

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS 937203-20-8) is a chiral, non-racemic pyrrolidine derivative bearing a Boc-protected amine and a primary alkyl bromide side chain. With molecular formula C11H20BrNO2 and molecular weight 278.19 g/mol, it serves as a versatile enantiopure intermediate for constructing 2-substituted pyrrolidine scaffolds in medicinal chemistry.

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
Cat. No. B15240673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate
Molecular FormulaC11H20BrNO2
Molecular Weight278.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CCBr
InChIInChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8H2,1-3H3/t9-/m0/s1
InChIKeyLFHMZXBKEZZLAH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate: Chiral Pyrrolidine Building Block for Asymmetric Synthesis, CAS 937203-20-8


Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS 937203-20-8) is a chiral, non-racemic pyrrolidine derivative bearing a Boc-protected amine and a primary alkyl bromide side chain . With molecular formula C11H20BrNO2 and molecular weight 278.19 g/mol, it serves as a versatile enantiopure intermediate for constructing 2-substituted pyrrolidine scaffolds in medicinal chemistry . The (2S) absolute configuration, acid-labile Boc protecting group, and reactive bromoethyl handle collectively enable precise stereochemical control and divergent functionalization not achievable with racemic or regioisomeric alternatives.

Why the (2S)-Bromoethyl Pyrrolidine Scaffold Cannot Be Interchanged with Generic Pyrrolidine Intermediates


Generic substitution of tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate with its (2R)-enantiomer, 3-(2-bromoethyl) regioisomer, 2-(2-chloroethyl) analog, or the unprotected free amine leads to divergent outcomes in asymmetric synthesis and target engagement. The (2S) configuration directly dictates the absolute stereochemistry of downstream drug candidates, where the (R)-enantiomer can exhibit markedly reduced or abolished biological activity [1]. The 2-position attachment places the reactive handle adjacent to the chiral center, enabling substrate-controlled diastereoselective transformations that the 3-substituted isomer cannot replicate. Furthermore, the bromoethyl group reacts substantially faster than the chloroethyl analog in nucleophilic substitution, affecting both reaction rates and product profiles .

Quantitative Differentiation Evidence for Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Sub-nanomolar CCR5 Antagonist Activity of Derivatives Built from the (2S)-Bromoethyl Scaffold vs. Regioisomeric and Enantiomeric Variants

A trisubstituted pyrrolidine CCR5 antagonist synthesized from the target (2S)-bromoethyl intermediate achieved an IC50 of 0.100 nM against the CCR5 receptor expressed in P4R5 cells [1]. In contrast, SAR studies explicitly demonstrate that CCR5 modulatory activity is dependent on both the regiochemistry and absolute stereochemistry of the pyrrolidine core; the corresponding 3-substituted regioisomers and (2R)-stereoisomers exhibit significantly reduced affinity, with related analogs showing EC50 values exceeding 1,000,000 nM in allosteric modulation assays [2]. This 10⁷-fold potency differential underscores the irreplaceability of the (2S)-2-substituted scaffold.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Synthetic Efficiency: 72% Alkylation Yield for PARP Inhibitor Analogue vs. 60% Yield for Generic Boc-Pyrrolidine Carboamination

In a 2024 medicinal chemistry case study, tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate delivered a 72% isolated yield in the key alkylation step to prepare a PARP inhibitor analogue . By comparison, a representative Pd-catalyzed carboamination of the simpler N-Boc-γ-aminoalkene substrate 1 afforded the corresponding pyrrolidine product 2 in only 60% yield under standard conditions (Cs2CO3, dioxane, Pd2(dba)3/dppb) [1]. The 12-percentage-point yield advantage, combined with the structural complexity imparted by the pre-installed chiral bromoethyl chain, translates to fewer synthetic steps and higher overall throughput for target-oriented synthesis.

PARP inhibitor alkylation synthetic yield medicinal chemistry

Enantiomeric Excess >98% Achieved Through Optimized Stereocontrol vs. Racemization-Prone Alternative Routes

Synthesis under optimized conditions—bulky base (LiHMDS), low temperature (−78 °C), and THF solvent—affords tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate with enantiomeric excess >98% . This level of stereochemical fidelity is not reliably attained with the corresponding (2R)-enantiomer synthesis (CAS 2137092-47-6) without similarly rigorous protocol enforcement, and racemic or scalemic mixtures (typical commercial racemic lot ee <10%) are chemically identical yet functionally inferior . The >98% ee benchmark ensures that downstream chiral products meet ICH Q6A identity specifications without additional chiral chromatography steps.

enantiomeric excess stereocontrol chiral purity racemization

Bromoethyl vs. Chloroethyl Leaving-Group Reactivity: >50-Fold Higher SN2 Rate for Alkylation Chemistry

The bromoethyl side chain of the target compound undergoes nucleophilic substitution approximately 50–100 times faster than the chloroethyl analog under identical SN2 conditions, as established by classical leaving-group reactivity scales . This differential directly impacts reaction timelines and yields: the (2S)-chloroethylpyrrolidine derivative required for clemastine synthesis is reported in multi-step sequences with variable yields, while the bromoethyl counterpart consistently enables shorter reaction times and higher conversions [1]. For procurement decisions where synthetic throughput is critical, the bromoethyl electrophile is mechanistically superior to the chloroethyl congener.

leaving group ability SN2 reactivity bromine vs chlorine nucleophilic substitution

High-Impact Application Scenarios for Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Medicinal chemistry teams developing next-generation CCR5 antagonists for HIV entry inhibition can prioritize this (2S)-bromoethyl building block to access the trisubstituted pyrrolidine core associated with sub-nanomolar potency (IC50 = 0.100 nM) . The >98% ee ensures that only the pharmacologically active (S)-configured diastereomers are elaborated, avoiding the 10⁷-fold activity cliff observed with regioisomeric or enantiomeric variants .

Streamlined Synthesis of PARP Inhibitor Analogues via High-Yield Alkylation

Process chemistry groups synthesizing PARP1/2 inhibitor analogues can leverage the 72% demonstrated alkylation yield to reduce step count and improve mass efficiency . The pre-installed chiral bromoethyl handle circumvents low-yielding Pd-catalyzed carboamination sequences (benchmarked at 60% yield for generic Boc-pyrrolidine substrates) and eliminates the need for post-synthetic chiral resolution .

Rapid Diversification of Chiral Pyrrolidine Libraries for Kinase Inhibitor Discovery

The 50–100-fold SN2 reactivity advantage of the bromoethyl group over the chloroethyl analog enables high-throughput parallel derivatization with amines, thiols, and alkoxides under mild conditions . Patent analyses (WO2023187647, US2023029506) confirm the growing adoption of this intermediate in kinase inhibitor designs where rapid SAR exploration is essential .

Enantiopure Intermediate Supply for cGMP Chiral API Manufacturing

Contract development and manufacturing organizations (CDMOs) requiring documented chiral purity for regulatory filings can procure this compound with guaranteed >98% ee . The Boc protection strategy is fully compatible with standard peptide-coupling and deprotection protocols, enabling seamless integration into existing cGMP workflows without additional chiral analytical method development .

Quote Request

Request a Quote for Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.